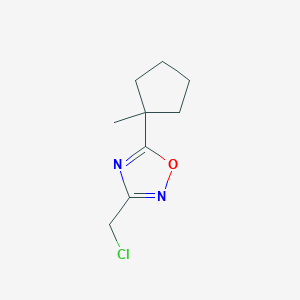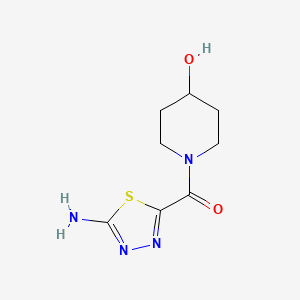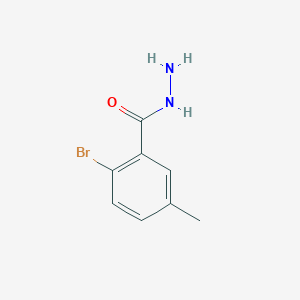
methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate dihydrochloride, also known as M2APP-DHC, is an organic compound that has been used in many scientific research applications. It is a quaternary ammonium salt and is highly soluble in water and other polar solvents. M2APP-DHC is a versatile compound that can be used in many different laboratory experiments, from biochemical research to physiological experiments.
科学研究应用
Methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate dihydrochloride has a wide range of applications in scientific research. It has been used in biochemical research as a substrate for enzymes, as an inhibitor of enzymes, and as a chelating agent. It has also been used in physiological experiments to study the effect of different compounds on the body. Additionally, this compound has been used in cell culture experiments to study the effects of different compounds on cell growth and differentiation.
作用机制
Methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate dihydrochloride functions as an enzyme inhibitor by binding to the active site of the enzyme and preventing the substrate from binding. It also functions as a chelating agent, binding to metal ions and forming a stable complex. This prevents the metal ions from participating in chemical reactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been shown to have an effect on cell growth and differentiation, as well as the expression of certain genes. Additionally, this compound has been shown to have an effect on the transport of certain molecules across cell membranes.
实验室实验的优点和局限性
Methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate dihydrochloride is a highly soluble compound, making it easy to use in laboratory experiments. It is also relatively inexpensive, making it a cost-effective option for research. However, this compound is not as stable as some other compounds and can degrade over time. Additionally, it can react with other compounds, making it difficult to use in certain experiments.
未来方向
Methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate dihydrochloride has many potential future directions for research. It could be used to study the effects of different compounds on the metabolism of carbohydrates, proteins, and lipids. It could also be used to study the effects of different compounds on cell growth and differentiation. Additionally, this compound could be used to study the effects of different compounds on gene expression and the transport of molecules across cell membranes. Finally, this compound could be used to study the effects of different compounds on the immune system and other physiological processes.
合成方法
Methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate dihydrochloride can be synthesized from 2-amino-3-(1H-pyrazol-3-yl)propanoic acid, or M2APP, and hydrochloric acid. The reaction involves the protonation of the carboxylic acid group of M2APP by the hydrochloric acid. This forms a quaternary ammonium salt, this compound. The reaction is exothermic and is typically carried out at room temperature. The yield of the reaction is generally high, with the final product being a white crystalline solid.
属性
IUPAC Name |
methyl 2-amino-3-(1H-pyrazol-5-yl)propanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)4-5-2-3-9-10-5;;/h2-3,6H,4,8H2,1H3,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKGRLQEIDHJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=NN1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid](/img/structure/B6617299.png)




![1-[(piperidin-1-yl)methyl]cyclobutan-1-amine](/img/structure/B6617326.png)

![N-[4-(cyanomethyl)phenyl]-2-methylbenzamide](/img/structure/B6617338.png)


![7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6617383.png)